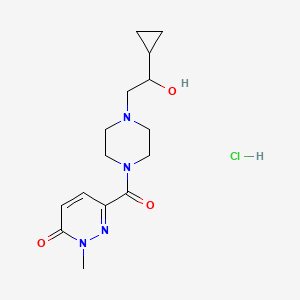

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride

Description

Properties

IUPAC Name |

6-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3.ClH/c1-17-14(21)5-4-12(16-17)15(22)19-8-6-18(7-9-19)10-13(20)11-2-3-11;/h4-5,11,13,20H,2-3,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAJULRJRUKWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a unique combination of structural features:

- Chemical Formula : C19H23ClN4O3

- Molecular Weight : 378.86 g/mol

- CAS Number : 1396881-00-7

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN4O3 |

| Molecular Weight | 378.86 g/mol |

| CAS Number | 1396881-00-7 |

Antitumor Activity

Preliminary studies suggest that derivatives containing pyridazine cores exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as IKKbeta and p38 MAP kinase . These findings indicate a potential for similar activity in the studied compound.

Anti-inflammatory Effects

Compounds with piperazine structures have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways may be mediated through inhibition of pro-inflammatory cytokines like TNF-alpha . The hydroxyethyl group may also contribute to the modulation of inflammatory responses.

Antioxidant Properties

The presence of hydroxyl groups in organic compounds often correlates with antioxidant activity. While direct studies on this specific compound are scarce, related structures have demonstrated the ability to scavenge free radicals, suggesting a potential for antioxidant effects.

Case Studies and Research Findings

-

Study on Pyridazine Derivatives :

- A study evaluated various pyridazine derivatives for their ability to inhibit IKKbeta and TNF-alpha production in THP-1 cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the importance of substituents like piperazine in enhancing efficacy .

-

Imidazo[1,2-b]pyridazines :

- Research highlighted the development of imidazo[1,2-b]pyridazines as effective inhibitors against Toxoplasma gondii. These compounds maintained activity against tachyzoites and were modified into hydrochloride salts for better bioavailability in vivo . This underscores the potential for similar modifications in enhancing the biological activity of our compound.

- Anticancer Properties :

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution :

- The cyclopropyl-hydroxyethyl group in the target compound is unique compared to aryl (e.g., 4-methoxyphenyl ) or heteroaryl (e.g., furan ) substituents. Cyclopropane’s ring strain and hydrophobicity may improve membrane permeability and metabolic stability.

- 4-Fluorophenyl analogues (e.g., in ) show cytotoxicity against gastric cancer cells (AGS), suggesting that electron-withdrawing groups on piperazine enhance anticancer activity .

5-Chloro-6-phenylpyridazinones () exhibit herbicidal activity, highlighting the importance of halogenation in agrochemical applications .

Biological Activity Trends :

- Piperazine derivatives with aryl sulfonyl groups (e.g., in ) demonstrate phosphodiesterase inhibition, a mechanism relevant to cardiovascular and anti-inflammatory therapies .

- Hydroxyethyl substituents (as in the target and ) may enhance solubility and hydrogen-bonding capacity, critical for target engagement .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues (e.g., 4-methoxyphenyl derivative in ) .

- Cytotoxicity: Fluorophenyl-pyridazinone derivatives () show potent activity against AGS cells (IC₅₀: 8–25 µM), suggesting that electron-withdrawing groups on piperazine enhance anticancer effects . The target’s cyclopropyl group may similarly modulate apoptosis pathways.

- Synthetic Accessibility: The target’s synthesis likely parallels methods for analogous pyridazinones, such as coupling 2-methylpyridazinone with functionalized piperazines using carbodiimide-mediated amidation .

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target compound dissects into two primary intermediates:

- 2-Methyl-6-carboxy-pyridazin-3(2H)-one : Serves as the acylating agent for the piperazine moiety.

- 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine : Provides the substituted piperazine framework.

Coupling these intermediates via amide bond formation, followed by hydrochlorination, yields the final product.

Intermediate Synthesis Protocols

Synthesis of 2-Methyl-6-carboxy-pyridazin-3(2H)-one

The pyridazinone core is synthesized through cyclocondensation of maleic anhydride with methylhydrazine, followed by regioselective methylation and oxidation:

# Example of regioselective methylation (conceptual representation)

maleic_anhydride + methylhydrazine → pyridazinone_intermediate

pyridazinone_intermediate + CH₃I → 2-methyl-pyridazinone

2-methyl-pyridazinone + KMnO₄ → 6-carboxy-2-methyl-pyridazin-3(2H)-one

Reaction conditions:

- Methylation: 0°C to 25°C, 12–24 hours, potassium carbonate base.

- Oxidation: 60–80°C, acidic aqueous medium.

Synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine

Piperazine is alkylated with epichlorohydrin to form 1-(2-hydroxyethyl)piperazine, followed by cyclopropanation:

- Epoxide Opening : $$ \text{Piperazine} + \text{Epichlorohydrin} \

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.